molecular formula C9H9ClN2O3 B1593037 5-Chloro-N,N-dimethyl-2-nitrobenzamide CAS No. 480451-75-0

5-Chloro-N,N-dimethyl-2-nitrobenzamide

Cat. No. B1593037
M. Wt: 228.63 g/mol
InChI Key: CMDZDRYXYNKLNL-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethyl-2-nitrobenzamide is a chemical compound with the molecular formula C9H9ClN2O3 . It has a molecular weight of 228.63 .


Molecular Structure Analysis

The InChI code for 5-Chloro-N,N-dimethyl-2-nitrobenzamide is 1S/C9H9ClN2O3/c1-11(2)9(13)7-5-6(10)3-4-8(7)12(14)15/h3-5H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Chloro-N,N-dimethyl-2-nitrobenzamide has a density of 1.4±0.1 g/cm3 . Its boiling point is 399.4±32.0 °C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Reductive Chemistry and Bioreductive Drugs

One area of application involves the study of bioreductive drugs, which are designed to be selectively toxic to hypoxic cells, such as those found in tumor environments. The reductive chemistry of related compounds has been studied to understand their selective toxicity towards hypoxic cells. This is due to oxygen-inhibited enzymatic reduction of nitro groups to amine or hydroxylamine derivatives, showcasing a potential pathway for the development of cancer therapeutics (Palmer et al., 1995).

Synthesis and Hypoxic Cell Cytotoxicity

Further research into the synthesis and hypoxic cell cytotoxicity of regioisomers of related cytotoxins reveals the intricacies of designing compounds with selective toxicity. The study highlights how structural variations impact the cytotoxicity and selectivity of these compounds under hypoxic conditions, which is crucial for targeting tumor cells without affecting healthy cells (Palmer et al., 1996).

Crystal Engineering

On a more fundamental level, research into crystal engineering with hydrogen bonds and halogen bonds showcases the potential for designing novel crystal structures. Such studies can provide insights into the solid-state properties of compounds, including those related to 5-Chloro-N,N-dimethyl-2-nitrobenzamide, and their applications in materials science (Saha et al., 2005).

Synthesis of Agricultural Chemicals

The synthesis process of chlorantraniliprole, a prominent insecticide, involves intermediates that share structural similarities with 5-Chloro-N,N-dimethyl-2-nitrobenzamide. This highlights its potential role in the synthesis of complex molecules with agricultural applications (Chen Yi-fen et al., 2010).

Antidiabetic Agents

Research on derivatives of related compounds as antidiabetic agents through inhibition of α-glucosidase offers a glimpse into the therapeutic potential of 5-Chloro-N,N-dimethyl-2-nitrobenzamide. Such studies contribute to the development of new medications for managing diabetes (Thakral et al., 2020).

properties

IUPAC Name

5-chloro-N,N-dimethyl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-5-6(10)3-4-8(7)12(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDZDRYXYNKLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629084
Record name 5-Chloro-N,N-dimethyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N,N-dimethyl-2-nitrobenzamide

CAS RN

480451-75-0
Record name 5-Chloro-N,N-dimethyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-nitro-2-chlorobenzoic acid (1 g), 1-hydroxybenzotriazolemonohydrate (1.14 g) and 1-ethyl-3-(3-dimethylaminopyridyl)carbodiimide hydrochloride (1.42 g) in N,N′-dimethylformamide (10 mL) were added dimethylamine hydrochloride (0.61 g) and triethylamine (1 mL). The mixture was stirred for all day and night, and then water was added. The reaction solution was extracted with ethyl acetate, and the extract was washed with saturated aqueous sodium bicarbonate and saturated brine, dried over magnesium sulfate, and concentrated to give the title compound (1.13 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
1-ethyl-3-(3-dimethylaminopyridyl)carbodiimide hydrochloride
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Morera, G Labar, G Ortar, DM Lambert - Bioorganic & medicinal …, 2012 - Elsevier
A series of (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones and of (1H-benzo[d][1,2,3]triazol-1-yl)(4-phenylpiperazin-1-yl)methanones has been prepared and tested …
Number of citations: 39 www.sciencedirect.com

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